
tert-Butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a fluorine atom, and a tetrahydrofuran ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods: Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of catalysts and solvents to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development. It can serve as a building block for designing bioactive compounds.
Medicine: In medicinal chemistry, carbamates are explored for their potential therapeutic properties. They can act as enzyme inhibitors or modulators, contributing to the development of new drugs.
Industry: Industrially, carbamates are used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate involves its ability to protect amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation . This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative used in organic synthesis.
tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate: A related compound with applications in medicinal chemistry.
Uniqueness: tert-Butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate stands out due to its unique combination of a fluorine atom and a tetrahydrofuran ring. This structure imparts distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H16FNO3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-4-fluorooxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |
Clave InChI |
AAMHQTXYKDSEDA-RNFRBKRXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1F |
SMILES canónico |
CC(C)(C)OC(=O)NC1COCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
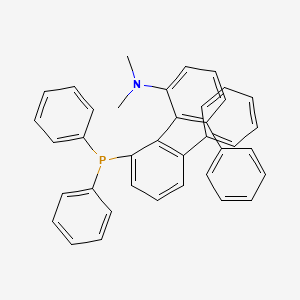
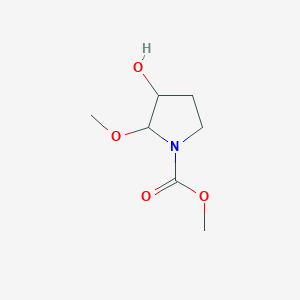


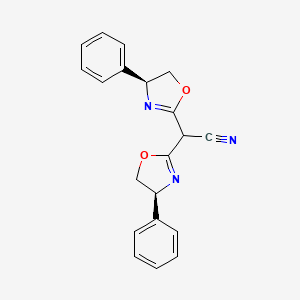
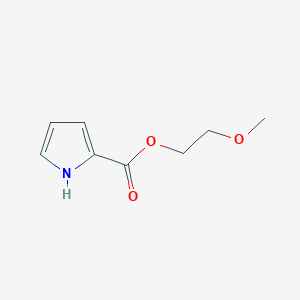
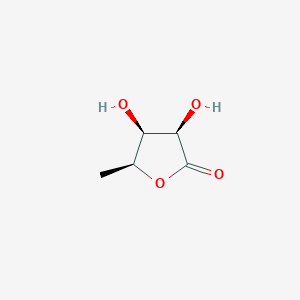
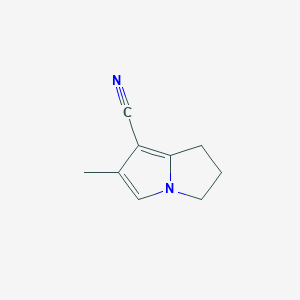
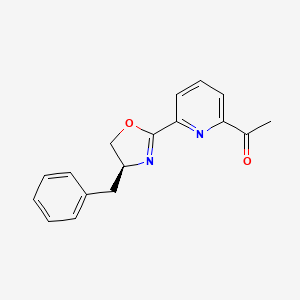
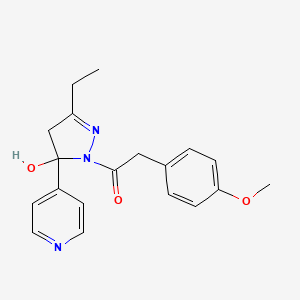

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
